molecular formula C22H20N2O7 B4574187 5-(1,3-benzodioxol-5-ylmethylene)-1-(2,5-diethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

5-(1,3-benzodioxol-5-ylmethylene)-1-(2,5-diethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B4574187
M. Wt: 424.4 g/mol
InChI Key: GBDRWLHKRDWPKI-OQLLNIDSSA-N
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Description

5-(1,3-benzodioxol-5-ylmethylene)-1-(2,5-diethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a useful research compound. Its molecular formula is C22H20N2O7 and its molecular weight is 424.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 424.12705098 g/mol and the complexity rating of the compound is 739. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalyst-Free Synthesis

One of the notable advancements in the field is the development of a catalyst-free, one-pot synthesis method for creating a diverse series of functionalized compounds, similar in structure to the one . This method emphasizes eco-friendliness, high atom economy, and the straightforward synthesis of pharmaceutically relevant compounds under mild conditions (Brahmachari & Nayek, 2017).

Synthesis of Novel Compounds

Research has also focused on synthesizing novel compounds derived from similar structures, targeting anti-inflammatory and analgesic properties. These compounds have shown significant potential as cyclooxygenase inhibitors, displaying analgesic and anti-inflammatory activities comparable to standard drugs (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antiviral Activity

Another area of application involves the synthesis of compounds with antiviral properties. Studies have identified certain derivatives to exhibit inhibitory activity against retroviruses, highlighting the potential of these compounds in antiviral therapy (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Electronic and Optical Properties

The electronic and optical properties of related compounds have been explored for applications in conducting polymers. The low oxidation potential and stable conducting forms of these polymers suggest potential uses in electronic devices (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).

Pharmacological Evaluation

Compounds with structural similarities have been evaluated for their pharmacological properties, including antitumor and antibacterial activities. The synthesis of novel derivatives and their subsequent pharmacological evaluation underscore the therapeutic potential of these compounds (Hafez, Alsalamah, & El-Gazzar, 2017).

Properties

IUPAC Name

(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-1-(2,5-diethoxyphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O7/c1-3-28-14-6-8-17(29-4-2)16(11-14)24-21(26)15(20(25)23-22(24)27)9-13-5-7-18-19(10-13)31-12-30-18/h5-11H,3-4,12H2,1-2H3,(H,23,25,27)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBDRWLHKRDWPKI-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)N2C(=O)C(=CC3=CC4=C(C=C3)OCO4)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC(=C(C=C1)OCC)N2C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(1,3-benzodioxol-5-ylmethylene)-1-(2,5-diethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 2
Reactant of Route 2
5-(1,3-benzodioxol-5-ylmethylene)-1-(2,5-diethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 3
Reactant of Route 3
5-(1,3-benzodioxol-5-ylmethylene)-1-(2,5-diethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 4
Reactant of Route 4
5-(1,3-benzodioxol-5-ylmethylene)-1-(2,5-diethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 5
Reactant of Route 5
5-(1,3-benzodioxol-5-ylmethylene)-1-(2,5-diethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 6
Reactant of Route 6
5-(1,3-benzodioxol-5-ylmethylene)-1-(2,5-diethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.